molecular formula C14H24O2 B14368264 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one CAS No. 90122-42-2

3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one

Cat. No.: B14368264
CAS No.: 90122-42-2
M. Wt: 224.34 g/mol
InChI Key: VVKYOIZPNSESRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one is a chemical compound with a molecular formula of C13H22O2 It is known for its unique structure, which includes a hydroxy group and a trimethylcyclohexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one can be achieved through several methods. One common approach involves the reaction of 2-Cyclohexen-1-one with a suitable hydroxyalkylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce different alcohols .

Mechanism of Action

The mechanism by which 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy group and the trimethylcyclohexenyl group play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one apart is its specific combination of functional groups and its unique reactivity profile. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90122-42-2

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

3-hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one

InChI

InChI=1S/C14H24O2/c1-5-11(15)8-13(16)12-6-7-14(3,4)9-10(12)2/h9,11-12,15H,5-8H2,1-4H3

InChI Key

VVKYOIZPNSESRC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C1CCC(C=C1C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.